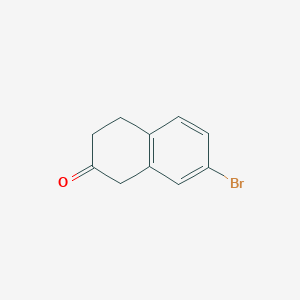

7-Bromo-2-tetralone

Overview

Description

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of antidepressant molecules . Therefore, it’s possible that 7-Bromo-2-tetralone may interact with targets related to mood regulation, such as serotonin or dopamine receptors.

Mode of Action

Given its potential use in the synthesis of antidepressants , it may interact with its targets to modulate the levels of neurotransmitters in the brain, thereby influencing mood and emotional state.

Biochemical Pathways

If it is involved in the synthesis of antidepressants, it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may require a carrier or solvent for administration. Its bioavailability would depend on factors such as the route of administration, the presence of transport proteins, and the individual’s metabolic rate.

Result of Action

If it is involved in the synthesis of antidepressants, its action could result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potentially an improvement in mood symptoms .

Biochemical Analysis

Biochemical Properties

It is known that brominated tetralones can participate in various biochemical reactions

Cellular Effects

Brominated tetralones have been shown to participate in biochemical reactions that can influence cell function

Molecular Mechanism

It is known that brominated tetralones can participate in redox reactions

Preparation Methods

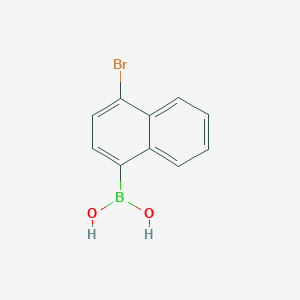

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-tetralone typically involves the bromination of 2-tetralone. One common method is the bromination of 2-tetralone using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the seventh position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-tetralone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it to 7-bromo-2-tetralol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 7-Bromo-2-naphthoic acid or 7-bromo-2-naphthaldehyde.

Reduction: 7-Bromo-2-tetralol.

Substitution: Various substituted tetralone derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-tetralone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Tetralone: The parent compound without the bromine atom.

7-Chloro-2-tetralone: A chlorinated derivative with similar reactivity.

7-Iodo-2-tetralone: An iodinated derivative with distinct reactivity due to the larger iodine atom.

Uniqueness: 7-Bromo-2-tetralone is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s presence enhances its electrophilic nature, making it suitable for various substitution and addition reactions.

Properties

IUPAC Name |

7-bromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTYMQMYDHAKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395115 | |

| Record name | 7-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132095-54-6 | |

| Record name | 7-Bromo-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132095-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

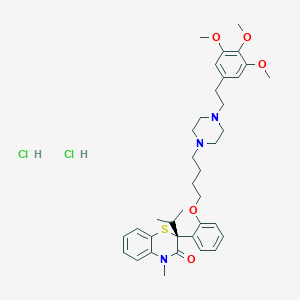

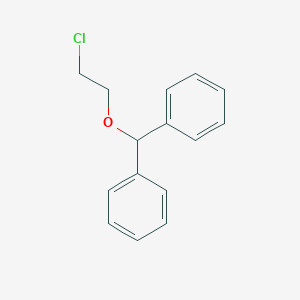

Synthesis routes and methods I

Procedure details

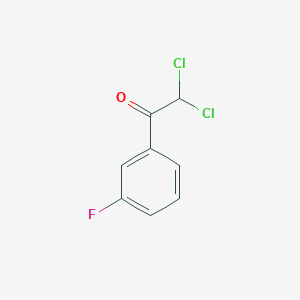

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the role of 7-Bromo-2-tetralone in the synthesis of hydantoin compounds?

A: this compound serves as a crucial intermediate in the multi-step synthesis of novel hydantoin compounds [, ]. While the exact synthetic route isn't fully detailed in the abstracts, it likely involves further modification of the bromine substituent and subsequent reactions to form the hydantoin ring system.

Q2: What are the potential applications of these synthesized hydantoin compounds?

A: Research suggests that the synthesized hydantoin compounds, derived using this compound as an intermediate, exhibit antitussive effects [, ]. Specifically, these compounds have demonstrated the ability to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate](/img/structure/B134888.png)